![molecular formula C19H20ClFN4O4 B2539100 N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-76-5](/img/structure/B2539100.png)
N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H20ClFN4O4 and its molecular weight is 422.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel compounds, such as those derived from pyrrolo[2,3-d]pyrimidine, and their biological evaluation for anti-inflammatory, analgesic, antitubercular, antibacterial, and anticancer activities have been extensively studied. For instance, compounds synthesized from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, pyrrolo[3,2-b]pyridine derivatives have been synthesized and tested for their antitubercular and antibacterial activities, showing potent activity against various strains (Bodige et al., 2019).
Anticancer and Anti-lipoxygenase Agents
The development of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase agents, showcasing the potential of such compounds in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016). This indicates the broader application of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry and drug development.
Fluorophores and Functional Materials
Research has also been directed towards the synthesis of functional fluorophores using pyrazolo[1,5-a]pyrimidines as intermediates, highlighting their applications in the development of novel fluorescent materials for biological and environmental sensing (Castillo et al., 2018). Such studies underscore the versatility of pyrrolo[2,3-d]pyrimidine-based compounds in the creation of new materials with specific optical properties.
Inhibition of Transcription Factors
Further research has delved into the structure-activity relationship studies of compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, essential for understanding the molecular mechanisms underlying inflammation and cancer (Palanki et al., 2000). These studies demonstrate the potential of pyrrolo[2,3-d]pyrimidine derivatives in modulating key biological pathways and processes.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O4/c1-23-17-12(18(27)24(2)19(23)28)10-15(25(17)7-4-8-29-3)16(26)22-11-5-6-14(21)13(20)9-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWDDYSRCONUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)
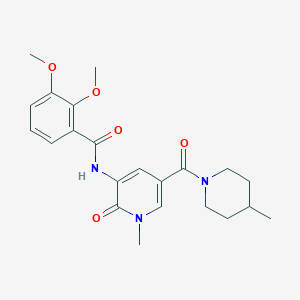
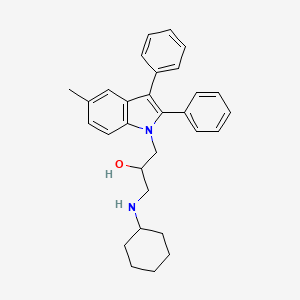
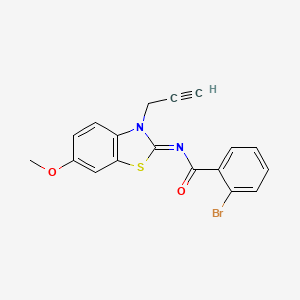
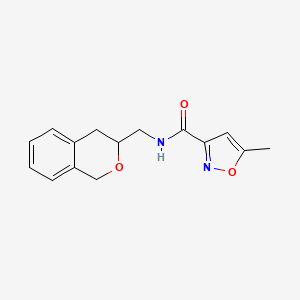

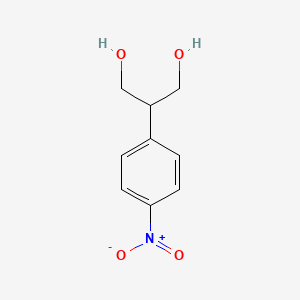
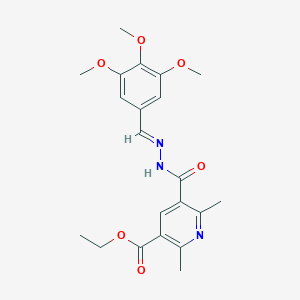
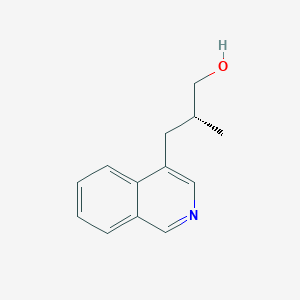
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)